N-(4-formylphenyl)propanamide
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Overview
Description
N-(4-formylphenyl)propanamide is an organic compound with the molecular formula C10H11NO2. It is a derivative of propanamide, where the amide group is substituted with a 4-formylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-formylphenyl)propanamide can be synthesized using propionic anhydride and 4-aminobenzaldehyde as starting materials. The reaction typically involves the amidation of propionic anhydride with 4-aminobenzaldehyde under controlled conditions .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes mixing the raw materials, heating them in a reactor, and then purifying the product through processes such as reduced pressure distillation, recrystallization, and drying .
Chemical Reactions Analysis
Types of Reactions
N-(4-formylphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-carboxyphenylpropanamide.
Reduction: 4-hydroxyphenylpropanamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
N-(4-formylphenyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-formylphenyl)propanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The amide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Propanamide: The parent compound, which lacks the 4-formylphenyl substitution.
N-(4-fluorophenyl)propanamide: A similar compound with a fluorine atom instead of a formyl group.
N-(4-methylphenyl)propanamide: A similar compound with a methyl group instead of a formyl group
Uniqueness
N-(4-formylphenyl)propanamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The formyl group allows for specific interactions and reactions that are not possible with other substituents .
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-(4-formylphenyl)propanamide |
InChI |
InChI=1S/C10H11NO2/c1-2-10(13)11-9-5-3-8(7-12)4-6-9/h3-7H,2H2,1H3,(H,11,13) |
InChI Key |
BMUMTWKTXISIKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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